2-Amino-4-bromo-5-ethylbenzonitrile
Description
2-Amino-4-bromo-5-ethylbenzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with an amino (-NH₂) group at position 2, a bromine atom at position 4, an ethyl (-C₂H₅) group at position 5, and a nitrile (-CN) group at position 1. The bromine and amino groups confer distinct electronic and steric properties, making it a candidate for further chemical modifications or biological studies.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-amino-4-bromo-5-ethylbenzonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-3-7(5-11)9(12)4-8(6)10/h3-4H,2,12H2,1H3 |
InChI Key |
RBZNYPSRUGNYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-ethylbenzonitrile typically involves multi-step organic reactions. One common method includes the bromination of 5-ethylbenzonitrile followed by the introduction of an amino group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromo-5-ethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzonitriles
- Nitrobenzonitriles
- Aminobenzonitriles
Scientific Research Applications
2-Amino-4-bromo-5-ethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
Structural and Molecular Comparison
Table 1: Key Properties of Selected Benzonitrile Derivatives
Key Observations:
Halogen Substitution (Br vs. Cl): Bromine (Br) in the target compound increases molecular weight compared to chlorine (Cl) in 2-Amino-4-chloro-5-methoxybenzonitrile.
Alkyl vs. Alkoxy Groups (C₂H₅ vs. OCH₃):
The ethyl group (-C₂H₅) in the target compound is electron-donating via inductive effects, while methoxy (-OCH₃) in analogs donates electrons via resonance. This difference influences ring electron density, affecting reactivity in electrophilic substitutions or interactions with biological targets .
Its absence in 2-Bromo-4-ethoxy-5-methoxybenzonitrile reduces polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
